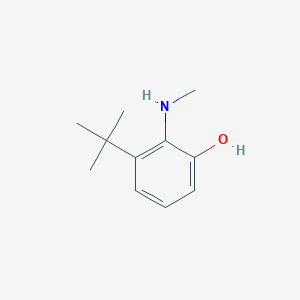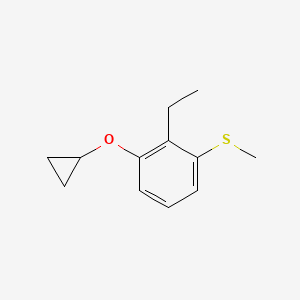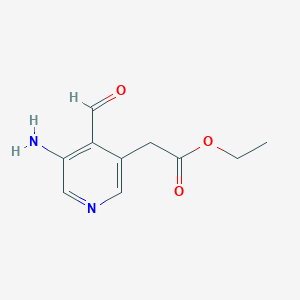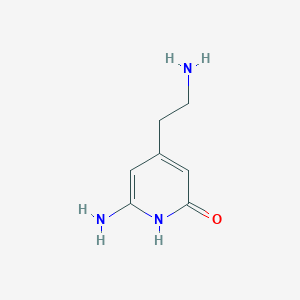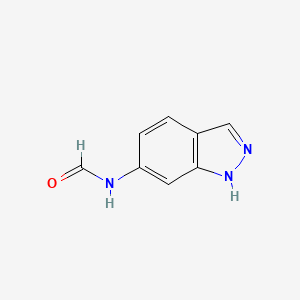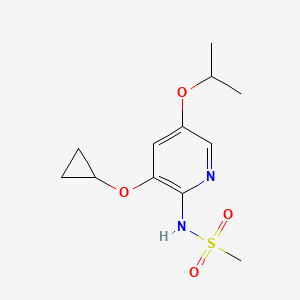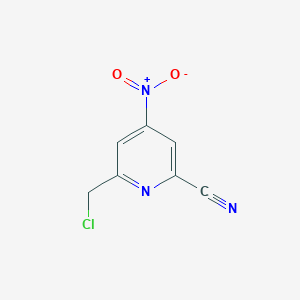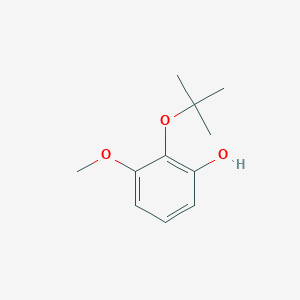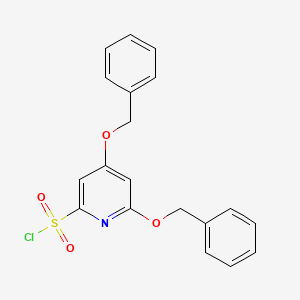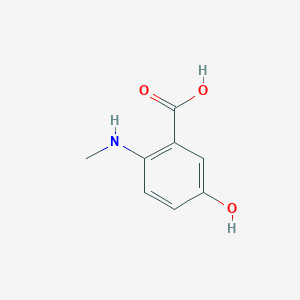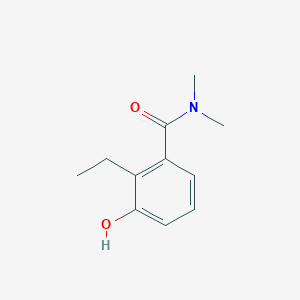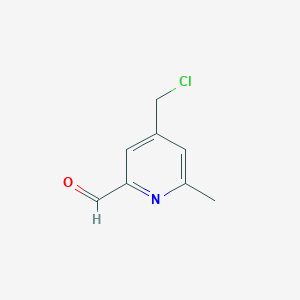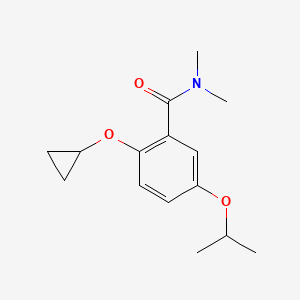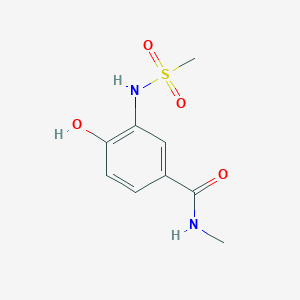
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves several steps. One common method includes the acylation of 4-hydroxy-3-methylsulfonamidobenzene with N-methylbenzamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as ethanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often employ continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups play crucial roles in its binding to target proteins and enzymes, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzamide: This compound has a methoxy group instead of a methylsulfonamido group, leading to different chemical and biological properties.
N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: This compound has a more complex structure with additional functional groups, resulting in distinct applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-8(12)7(5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
Clave InChI |
NPJLSJFVGBUZLL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


